REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[n:6][cH:7][c:8]([N+:11]([O-:12])=[O:13])[cH:9][cH:10]1.[CH3:20][OH:21].[CH3:22][CH2:23][OH:24].[CH:16]([Cl:17])([Cl:18])[Cl:19].[H:14][H:15].[Pt:25]=[O:26]>>[C:1]([CH3:2])(=[O:3])[NH:4][c:5]1[n:6][cH:7][c:8]([NH2:11])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc([N+](=O)[O-])cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Pt]
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(N)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |